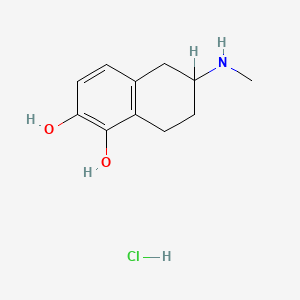
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride
概要
説明
CHF-1024 is a novel and selective D2-dopaminergic/alpha2-adrenoceptor receptor agonist. CHF-1024 has an antiarrhythmic effect.
科学的研究の応用
Synthesis of Catecholamine Derivatives
1,2-Naphthalenediol derivatives have been synthesized as conformationally rigid catecholamine derivatives, including adrenaline and noradrenaline analogs. These syntheses provide insights into the chemical properties and potential pharmacological applications of these compounds (Oka et al., 1977).
Study of Polymorphism in Drug Development
This compound has been studied for its polymorphic forms in the context of drug development, particularly for cardiovascular treatments. Vibrational spectroscopy, thermogravimetry, and differential scanning calorimetry were used to characterize its polymorphs (Taddei et al., 2002).
Chemical Synthesis and Reaction Studies
The compound has been used in chemical synthesis and reaction studies, such as selective ionic hydrogenation and conversion into various derivatives, highlighting its versatility in chemical reactions (Zhu et al., 2015).
Investigation of Structural Properties and Industrial Applications
Its structural properties have been investigated for industrial applications, such as in the synthesis of antidepressant medications like sertraline (Vukics et al., 2002).
特性
CAS番号 |
90060-20-1 |
|---|---|
製品名 |
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride |
分子式 |
C11H16ClNO2 |
分子量 |
229.7 g/mol |
IUPAC名 |
6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14;/h2,5,8,12-14H,3-4,6H2,1H3;1H |
InChIキー |
MIMDMPWWTWVHFK-UHFFFAOYSA-N |
SMILES |
CNC1CCC2=C(C1)C=CC(=C2O)O.Cl |
正規SMILES |
CNC1CCC2=C(C1)C=CC(=C2O)O.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5,6-dihydroxy-2-methyl-aminotetraline hydrochloride CHF 1024 CHF-1024 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)
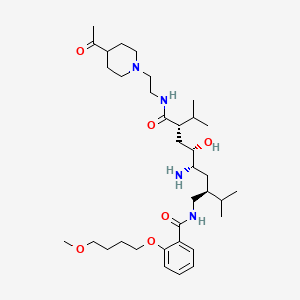
![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)
![3-[(2R)-2-[(2R,3R,4R,5S)-5-ethoxy-4-hydroxy-3-methoxyoxolan-2-yl]-2-methoxyethyl]-1-methyl-1-nitrosourea](/img/structure/B1668533.png)
![3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1668534.png)
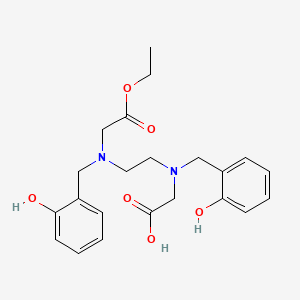
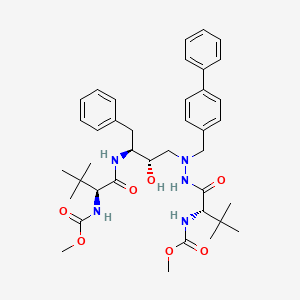
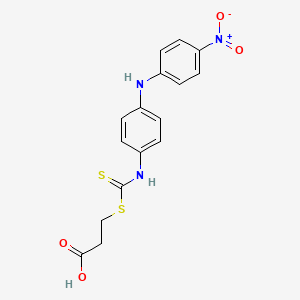
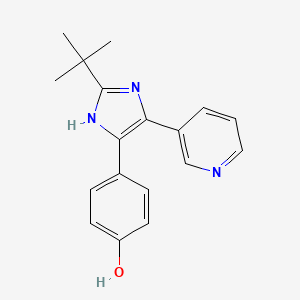
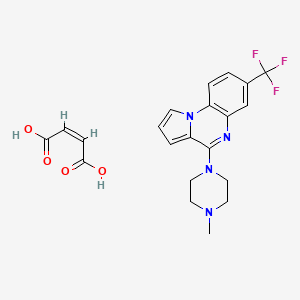
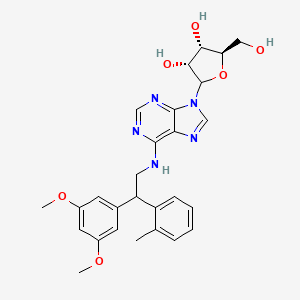
![benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B1668548.png)
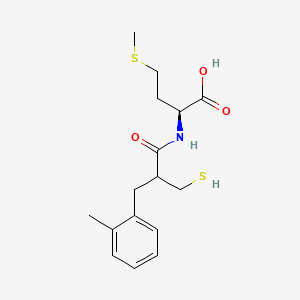
amino]-3-methylbutanamide hydrochloride](/img/structure/B1668550.png)